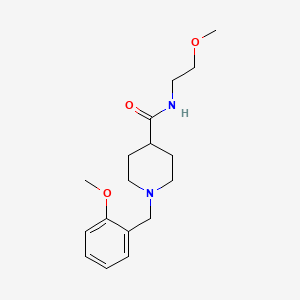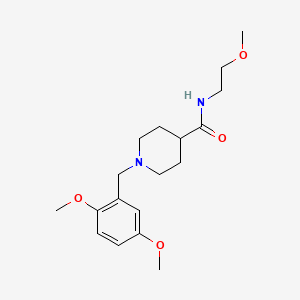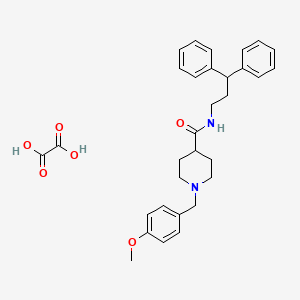
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as DPP-4 inhibitor, is a chemical compound that has been widely studied for its potential use in treating diabetes.
Mecanismo De Acción
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor works by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitor increases the levels of these hormones, which stimulate insulin secretion and reduce glucagon secretion, ultimately leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and decreases hepatic glucose production, ultimately leading to a decrease in blood glucose levels. It has also been shown to improve beta-cell function and increase insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor in lab experiments is its specificity for this compound, which allows for more targeted studies of the enzyme's role in diabetes. However, one limitation is that this compound inhibitor may not accurately reflect the effects of natural incretin hormones, as it only inhibits the degradation of these hormones and does not mimic their full physiological effects.
Direcciones Futuras
There are several future directions for the study of N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the investigation of the long-term effects of this compound inhibitor on beta-cell function and insulin sensitivity. Additionally, there is ongoing research into the potential use of this compound inhibitor in the treatment of other metabolic disorders, such as obesity and nonalcoholic fatty liver disease.
Aplicaciones Científicas De Investigación
N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate inhibitor has been extensively studied for its potential use in treating diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which plays a key role in the regulation of blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion, ultimately leading to a decrease in blood glucose levels.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.C2H2O4/c1-33-27-14-12-23(13-15-27)22-31-20-17-26(18-21-31)29(32)30-19-16-28(24-8-4-2-5-9-24)25-10-6-3-7-11-25;3-1(4)2(5)6/h2-15,26,28H,16-22H2,1H3,(H,30,32);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEOLHDECGQWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



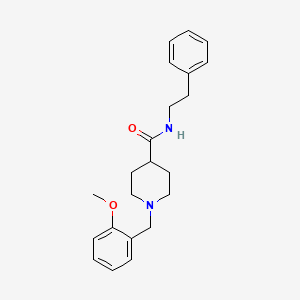
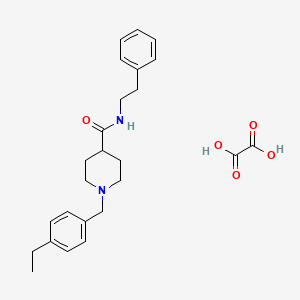
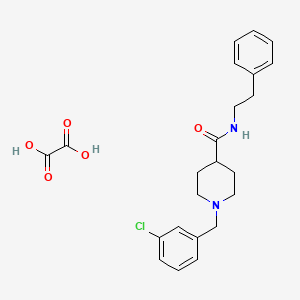
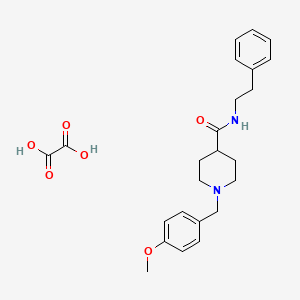

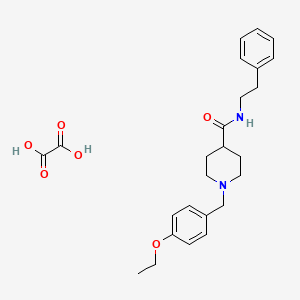
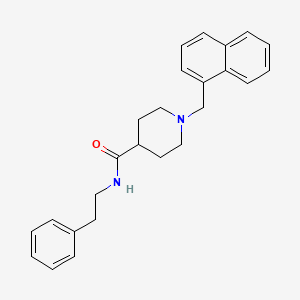
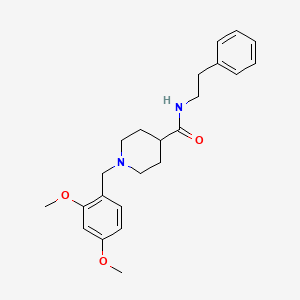
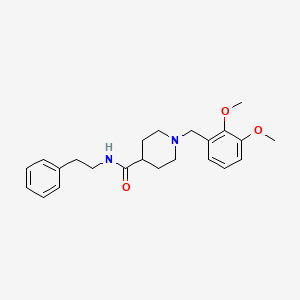
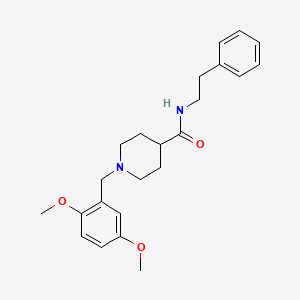
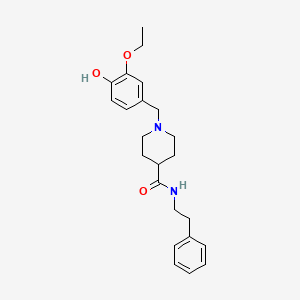
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
